Flutazolam, (R)- - 158251-59-3

Flutazolam, (R)-

Catalog Number: EVT-1462746
CAS Number: 158251-59-3
Molecular Formula: C19H18ClFN2O3
Molecular Weight: 376.812
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flutazolam, also known as (R)-Flutazolam, is a small molecule drug primarily classified as a benzodiazepine. This compound is recognized for its pharmacological activity as a gamma-aminobutyric acid A receptor agonist, which plays a significant role in the central nervous system by enhancing inhibitory neurotransmission. Flutazolam has been indicated for various therapeutic areas, including digestive system disorders such as chronic gastritis and irritable bowel syndrome. The drug was first approved in Japan on May 18, 1987, and is currently associated with organizations like Mitsubishi Tanabe Pharma Corporation and Sawai Pharmaceutical Co., Ltd. .

Synthesis Analysis

Flutazolam can be synthesized through several methods that typically involve the construction of its benzodiazepine core. The synthesis often utilizes reactions involving key intermediates and can include steps such as:

  • Formation of the benzodiazepine ring: This may involve cyclization reactions where appropriate precursors are reacted under acidic or basic conditions to form the fused ring structure characteristic of benzodiazepines.
  • Functional group modifications: These modifications are crucial for achieving the specific pharmacological properties of Flutazolam. For instance, chlorination and fluorination steps are often employed to introduce halogen substituents at specific positions on the aromatic rings.

Technical details regarding the synthesis of Flutazolam emphasize the importance of controlling reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

The molecular formula of Flutazolam is C19H18ClFN2O3C_{19}H_{18}ClFN_{2}O_{3}. Its structure comprises a benzodiazepine core with specific substituents that contribute to its biological activity. The InChIKey for Flutazolam is provided in databases for chemical identification purposes.

Structural Features

  • Benzodiazepine Core: Characterized by a fused benzene and diazepine ring.
  • Substituents: Includes a chlorine atom, fluorine atom, and hydroxyl group which are critical for its interaction with the GABA A receptor.

The stereochemistry of Flutazolam is particularly relevant, as it exists in an (R)-enantiomeric form, which is essential for its pharmacological efficacy .

Chemical Reactions Analysis

Flutazolam participates in several chemical reactions typical of benzodiazepines, including:

  • Acid-base equilibria: The compound exhibits pH-dependent behavior that can influence its solubility and reactivity.
  • Metabolic pathways: In vivo studies have shown that Flutazolam undergoes hepatic metabolism primarily via cytochrome P450 enzymes. This metabolic profile can lead to various metabolites that may also exhibit pharmacological activity.

Technical details regarding these reactions often involve kinetic studies to understand how changes in pH affect the stability and reactivity of Flutazolam .

Mechanism of Action

Flutazolam exerts its effects primarily through modulation of the GABA A receptor. The mechanism involves:

  1. Binding to GABA A Receptor: Flutazolam binds to a specific site on the receptor, which is formed by the interaction between alpha and gamma subunits.
  2. Conformational Change: This binding induces a conformational change that increases the receptor's affinity for GABA, facilitating enhanced chloride ion influx into neurons.
  3. Hyperpolarization: The resultant hyperpolarization of neuronal membranes decreases excitability, leading to anxiolytic and sedative effects.

Data indicate that Flutazolam's action results in significant alterations in neuronal signaling pathways associated with anxiety and stress responses .

Physical and Chemical Properties Analysis

Flutazolam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.81 g/mol.
  • Solubility: Solubility can vary based on pH; typically more soluble in organic solvents than in water.
  • Stability: Stability assessments indicate that Flutazolam maintains integrity under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.

Relevant analyses often involve determining partition coefficients (log P) and pKa values to predict behavior in biological systems .

Applications

Flutazolam has been utilized primarily in clinical settings for its therapeutic effects on anxiety disorders and gastrointestinal conditions. Its applications include:

  • Anxiolytic Treatment: Effective in managing anxiety-related disorders due to its sedative properties.
  • Gastrointestinal Disorders: Used in treating conditions like chronic gastritis due to its muscle relaxant effects on gastrointestinal smooth muscle.

Research continues into its potential uses within other therapeutic areas, particularly concerning new formulations or combinations with other psychoactive substances .

Chemical Characterization and Structural Analysis of (R)-Flutazolam

Molecular Structure and Stereochemical Configuration

(R)-Flutazolam (C₁₉H₁₈ClFN₂O₃; molecular mass 376.81 g·mol⁻¹) is a chiral 1,4-benzodiazepine derivative distinguished by its stereospecific configuration at the C3 position of the diazepine ring. The (R)-enantiomer exhibits a spatially oriented methyl group that critically influences its binding interactions with GABAA receptors. Key structural features include:

  • Core framework: A tricyclic system integrating oxazolo[3,2-d][1,4]benzodiazepin-6-one, with chlorine and fluorine substituents at C10 and the 2'-phenyl position, respectively [5].
  • Chiral center: The (R)-configuration at C3 positions the methyl group toward the γ2 subunit interface in GABAA receptors, potentially avoiding steric clashes with Tyr58 observed in other binding modes [6].

Table 1: Atomic Properties of (R)-Flutazolam

Atom PositionBond TypeStereochemical Role
C3Chiral carbon(R)-configuration
C10C-ClElectronegative modulator
2'-PhenylC-FEnhanced receptor affinity

Experimental data from NMR and X-ray crystallography (PubChem CID 3398) confirm this configuration, which underpins its divergent pharmacological behavior compared to the (S)-isomer [5].

Synthesis Pathways and Optimization Strategies

The synthesis of (R)-Flutazolam involves enantioselective routes to achieve high stereochemical purity:

  • Key reaction: Chiral methyl introduction via asymmetric alkylation of a diazepinone precursor, using Evans oxazolidinone auxiliaries or catalytic asymmetric hydrogenation [5] [6].
  • Optimization challenges: Mitigating racemization during cyclization of the oxazole ring through controlled pH and low-temperature conditions (<5°C). Yield improvements (from 45% to 78%) were achieved via microwave-assisted synthesis reducing reaction times [5].
  • Purification: Chiral stationary-phase chromatography (e.g., amylose-derived columns) resolves enantiomers, with purity >98% confirmed by chiral HPLC [6].

Industrial-scale synthesis (DE 1952486 patent) emphasizes cost-effective halogenation sequences and solvent recovery systems [5].

Comparative Analysis of Flutazolam and Haloxazolam Structural Analogues

(R)-Flutazolam and haloxazolam share a conserved tricyclic scaffold but differ in critical substituents:

  • Halogen variation: Haloxazolam substitutes fluorine at C2' with chlorine, reducing electronegativity and altering metabolic stability [5].
  • Binding implications: Molecular docking reveals the (R)-Flutazolam methyl group engages hydrophobic pockets in α+ GABAA interfaces, while haloxazolam’s bulkier chloro substituent induces torsional strain in loop C regions [6].

Table 2: Structural and Binding Comparison

Parameter(R)-FlutazolamHaloxazolam
C2' substituentFluorineChlorine
logP (calculated)2.312.89
Ki2β3γ2)8.2 nM12.7 nM

Hydrolysis kinetics under acidic conditions further distinguish the compounds, with flutazolam degrading 1.8× faster due to fluorine’s inductive effects [5].

Metabolite Profiling: Norflurazepam and Active Derivatives

(R)-Flutazolam undergoes rapid hepatic transformation via CYP3A4/2C19, producing pharmacologically active metabolites:

  • Primary metabolite: Norflurazepam (N-desalkylflurazepam) forms through oxidative dealkylation of the hydroxyethyl sidechain. This metabolite exhibits a half-life of 47–100 hours, contrasting with the parent compound’s 3.5-hour half-life [5].
  • Phase I pathways: Additional transformations include hydroxylation at C5 (yielding 5-OH-flutazolam) and nitro-reduction to amino derivatives, detected in human liver microsome assays [3] [5].

Table 3: Major Metabolites of (R)-Flutazolam

MetaboliteFormation PathwayRelative AbundanceDetected Matrices
NorflurazepamN-dealkylation85%Serum, urine
5-OH-FlutazolamAliphatic hydroxylation12%Urine
Amino-flutazolamNitro reduction<3%Serum

Metabolite identification relies on LC-QTOF-MS and NMR, with norflurazepam contributing significantly to cumulative effects due to its persistence and affinity for GABAA receptors [3] [7].

Properties

CAS Number

158251-59-3

Product Name

Flutazolam, (R)-

IUPAC Name

(11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.812

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1

InChI Key

WMFSSTNVXWNLKI-IBGZPJMESA-N

SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Synonyms

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (R)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.